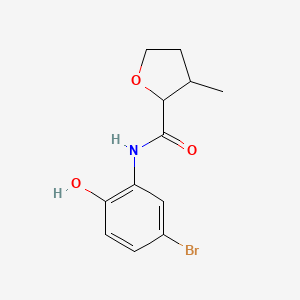![molecular formula C11H17BrN2O B7640848 1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol](/img/structure/B7640848.png)
1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol, also known as BRD-3168, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol has shown promising results in various scientific research applications. One of its primary applications is in the field of chemical biology, where it is used as a chemical probe to study the function of proteins. Specifically, this compound has been found to selectively inhibit the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a critical role in various cellular processes, including gene expression, RNA processing, and DNA damage repair.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol involves the inhibition of PRMT5 activity by binding to its active site. This results in the reduction of protein arginine methylation, which subsequently affects the function of various proteins involved in cellular processes.
Biochemical and Physiological Effects
The inhibition of PRMT5 activity by this compound has been found to have various biochemical and physiological effects. For instance, it has been shown to induce cell death in cancer cells, which suggests its potential as an anticancer agent. Additionally, it has been found to enhance the efficacy of certain chemotherapy drugs, such as cisplatin and doxorubicin.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol in lab experiments is its selectivity towards PRMT5. This allows for the specific study of the function of this enzyme and its associated proteins. However, one of the limitations of using this compound is its relatively low potency, which requires the use of high concentrations in experiments.
Future Directions
There are various future directions for the research of 1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol. One potential direction is the development of more potent analogs of the compound that can be used in lower concentrations. Additionally, further research is needed to fully understand the effects of this compound on cellular processes and its potential applications in various fields, including cancer research and drug development.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential in various scientific research applications. Its selectivity towards PRMT5 makes it a valuable tool for studying the function of this enzyme and its associated proteins. Further research is needed to fully understand the effects of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol involves the reaction of 5-bromo-4-methylpyridin-2-amine with 2-methyl-2-propanol in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
properties
IUPAC Name |
1-[(5-bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-8-5-10(13-6-9(8)12)14(4)7-11(2,3)15/h5-6,15H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOFXENDVKHPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N(C)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea](/img/structure/B7640767.png)
![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-sulfonamide](/img/structure/B7640772.png)
![4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7640780.png)

![4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide](/img/structure/B7640791.png)
![N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)
![N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)

![3-[(5-Ethyl-3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7640826.png)
![2-[4-(4-Chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B7640828.png)
![[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride](/img/structure/B7640836.png)
![5-[[4-(Furan-2-yl)-4-hydroxybutan-2-yl]amino]pyridine-2-carbonitrile](/img/structure/B7640855.png)

![5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile](/img/structure/B7640874.png)